Regulatory Recognition: Official EP Impurity D Designation vs. Non-Compendial Impurities
5-Ethyl-demethyl Lercanidipine is the only impurity standard officially recognized as 'Impurity D' in the European Pharmacopoeia (EP) monograph for Lercanidipine Hydrochloride [1]. This official designation mandates its use for system suitability testing and peak identification in validated HPLC methods [2]. In contrast, other Lercanidipine impurities (e.g., Impurity 21 or Diisopropyl Ester) lack this specific compendial status, making them unsuitable for EP-compliant quality control [3].
| Evidence Dimension | Regulatory Status (Pharmacopoeial Listing) |
|---|---|
| Target Compound Data | Officially listed as 'Impurity D' in the European Pharmacopoeia (EP) monograph for Lercanidipine Hydrochloride. |
| Comparator Or Baseline | Other Lercanidipine impurities (e.g., Impurity 21, Diisopropyl Ester Impurity) are not listed in the EP monograph. |
| Quantified Difference | Binary: Officially recognized (Target) vs. Not recognized (Comparators). |
| Conditions | Based on European Pharmacopoeia (EP) monograph specifications. |
Why This Matters
For laboratories seeking EP or regulatory (EMA, FDA) compliance, using the officially designated Impurity D reference standard is a non-negotiable requirement for method validation and batch release testing.
- [1] European Pharmacopoeia (EP) Monograph for Lercanidipine Hydrochloride. Explicitly lists Impurity D for identification and qualification. View Source
- [2] British Pharmacopoeia 2025, Lercanidipine Hydrochloride Monograph. Describes use of lercanidipine for system suitability CRS to identify peaks due to impurities C and D. View Source
- [3] Veeprho Product Page: Lercanidipine Diisopropyl Ester Impurity. Described as a reference material but not an official EP impurity. View Source
